

# An In-depth Technical Guide to Bullatenone: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Bullatenone

Cat. No.: B1209018

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## Abstract

**Bullatenone**, a naturally occurring furanone derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **bullatenone**. Detailed experimental protocols for assessing its antifungal and anti-inflammatory activities are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action, including its interaction with key signaling pathways, and outlines established synthetic routes for its production. This guide is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Physicochemical Properties

**Bullatenone** is chemically known as 2,2-dimethyl-5-phenylfuran-3(2H)-one. Its structure features a furanone ring system with two methyl groups at the C2 position and a phenyl group at the C5 position.

Table 1: Physicochemical Properties of **Bullatenone**

Property	Value	Source
Chemical Formula	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	188.22 g/mol	[1]
IUPAC Name	2,2-dimethyl-5-phenylfuran-3(2H)-one	
CAS Number	493-71-0	
Appearance	Crystalline solid	
SMILES	CC1(C)OC(=CC1=O)C2=CC=CC=C2	
InChI Key	LTRTYBNTZIFLOT-UHFFFAOYSA-N	
Natural Source	Lophomyrtus bullata (a shrub endemic to New Zealand)	

## Spectroscopic Data

The structural elucidation of **bullatenone** has been confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the hydrogen and carbon framework of the **bullatenone** molecule.

Table 2: <sup>1</sup>H NMR Spectral Data of **Bullatenone**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **Bullatenone**

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not available in search results	

## Infrared (IR) Spectroscopy

The IR spectrum of **bullatenone** reveals the presence of key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is typically observed in the range of  $1700\text{--}1725\text{ cm}^{-1}$ .<sup>[3]</sup> The spectrum also shows absorptions corresponding to C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Peaks of **Bullatenone**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
~1705	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
Other data not available in search results	

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **bullatenone**. The fragmentation pattern provides further structural information.

Table 5: Mass Spectrometry Data of **Bullatenone**

m/z	Interpretation
188	$[\text{M}]^+$ (Molecular ion)
Other fragmentation data not available in search results	

## Biological Activities and Potential Signaling Pathways

**Bullatenone** has been reported to exhibit a range of biological activities, with antifungal and anti-inflammatory properties being the most notable.

## Antifungal Activity

**Bullatenone** has demonstrated inhibitory effects against various fungal species. However, specific Minimum Inhibitory Concentration (MIC) values are not readily available in the provided search results.

## Anti-inflammatory Activity

The anti-inflammatory potential of **bullatenone** is an area of active research. While specific  $IC_{50}$  values for targets like cyclooxygenase (COX) enzymes are not detailed in the search results, the structural class of furanones suggests potential interaction with inflammatory pathways.

## Potential Signaling Pathways

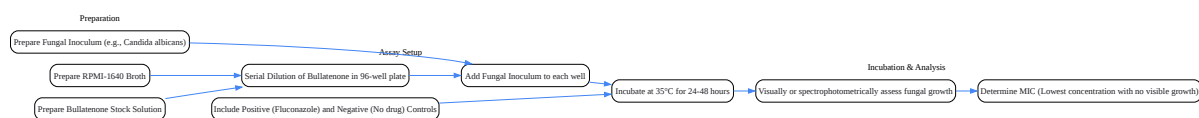
Based on the activities of structurally related compounds, **bullatenone** may exert its anti-inflammatory effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Further research is required to definitively elucidate the specific molecular targets of **bullatenone** within these pathways.

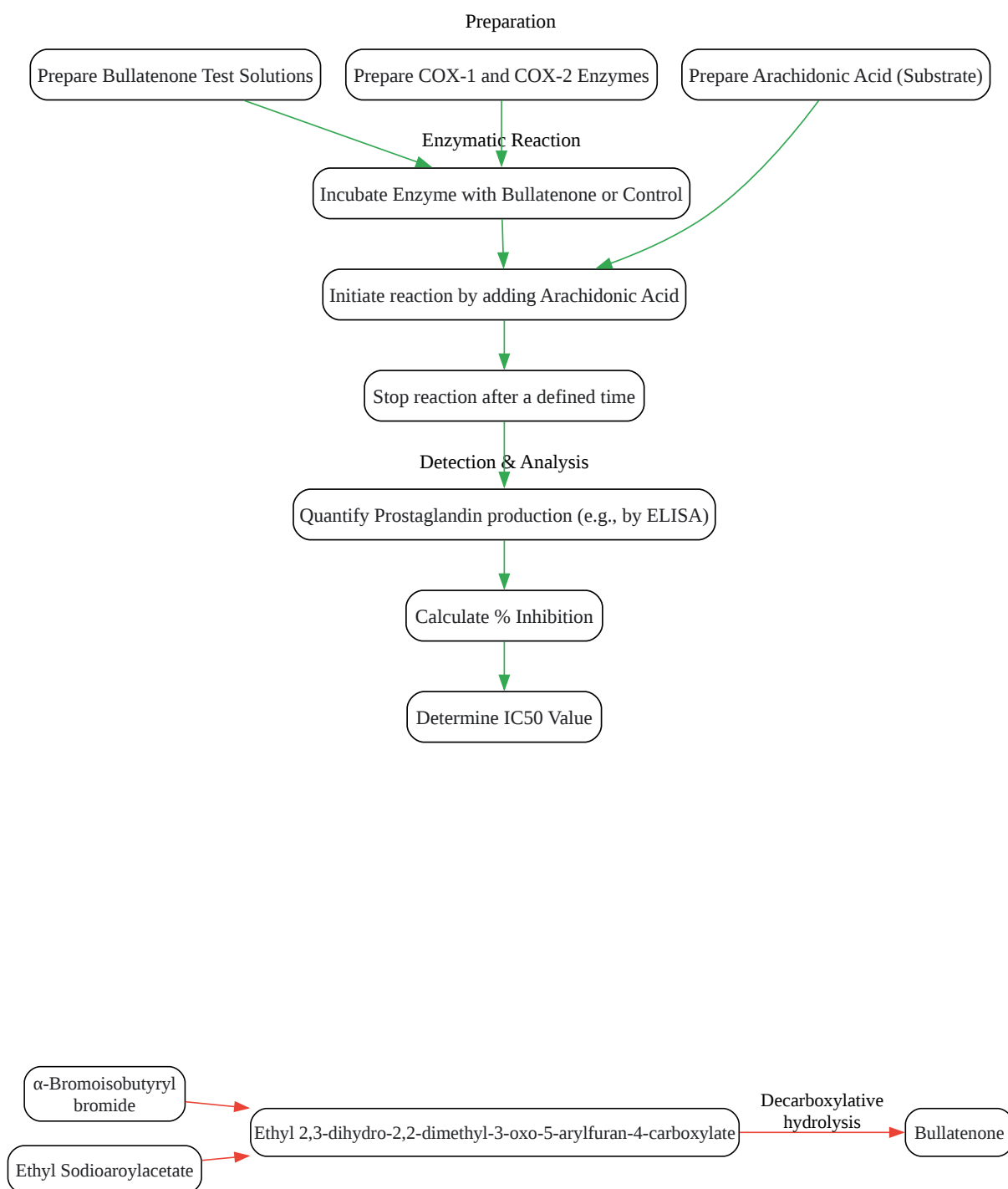
## Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the biological activities of **bullatenone**.

### Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]





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## References

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